5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one
Description
5-Methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one is a heterocyclic compound featuring a fused pyridine-diazepinone scaffold. Its structure combines a pyridine ring fused with a seven-membered diazepinone ring, substituted with a methyl group at position 4. Its stability, solubility, and reactivity are influenced by the diazepinone ring’s conformation and the methyl substituent’s electronic effects.
Properties
IUPAC Name |
5-methyl-1,7-dihydropyrido[3,2-d]diazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-7-2-3-9(13)11-8(7)4-5-10-12-6/h2-5,10H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRLFHGKJKNTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC=CC2=C1C=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a diazotizing agent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrido-diazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one with related heterocyclic compounds, focusing on structural, regulatory, and functional differences.
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (MM1146.02)
- Structure: Features a dipyrido[3,2-b:2',3'-e] fused system with a [1,4]diazepinone ring and a methyl group at position 3.
- Key Differences: Ring Fusion: The dipyrido fusion (vs. Substituent Position: Methyl at position 4 (vs. 5) alters electron distribution, affecting nucleophilic reactivity. Regulatory Role: Classified as an impurity (Imp. B(EP)) in pharmacopeial standards, indicating its significance in quality control during drug manufacturing .
4-Methyl-11-propyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (MM1146.03)
- Structure : Similar to MM1146.02 but includes a propyl group at position 11 and a chlorine substituent.
- Key Differences: Alkyl Substituent: The propyl group introduces steric hindrance, reducing solubility in polar solvents compared to the target compound . Regulatory Status: Designated as Imp. C(EP), highlighting its role as a process-related impurity requiring strict monitoring .
5-sec-Butyl-2-(2,4-Dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
- Structure : A dioxane derivative with bulky sec-butyl and cyclohexenyl substituents.
- Key Differences: Core Heterocycle: The 1,3-dioxane ring (vs. diazepinone) lacks nitrogen atoms, reducing hydrogen-bonding capacity and bioavailability. Regulatory Relevance: Listed in environmental guidelines due to concerns over persistence and toxicity, unlike the pharmaceutical-focused target compound .
Structural and Functional Implications
| Parameter | Target Compound | MM1146.02 | MM1146.03 | 1,3-Dioxane Derivative |
|---|---|---|---|---|
| Core Heterocycle | Pyrido[3,2-d][1,2]diazepin-2-one | Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | 1,3-Dioxane |
| Key Substituents | 5-Methyl | 4-Methyl | 4-Methyl, 11-propyl, Cl | sec-Butyl, cyclohexenyl |
| Solubility (Polar) | Moderate | Low | Very low | Insoluble |
| Regulatory Role | Potential impurity | Pharmacopeial impurity (EP) | Pharmacopeial impurity (EP) | Environmental concern |
Research Findings and Gaps
- Synthetic Challenges: The target compound’s diazepinone ring is prone to ring-opening under acidic conditions, unlike the more stable dipyrido analogs .
- Biological Activity: Limited data exist for the target compound, but dipyrido derivatives (e.g., MM1146.02) show moderate kinase inhibition in preliminary assays .
- Environmental Impact: Dioxane derivatives (e.g., 5-sec-butyl analogs) are prioritized in green chemistry guidelines, whereas diazepinones require further ecotoxicity studies .
Biological Activity
5-Methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one is a heterocyclic compound characterized by its unique pyrido-diazepine core structure. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 178.20 g/mol. The compound features a methyl group at the 5-position of the pyrido ring, which is believed to influence its biological activity and metabolism.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from 2-aminopyridine and a suitable aldehyde or ketone. The process often requires specific reaction conditions, including temperature control and the use of catalysts to enhance yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In a study assessing its cytotoxic effects on cancer cell lines such as HeLa and U87, it showed significant activity with IC50 values indicating effective concentrations for inducing cell death . The presence of the methyl group is thought to enhance stability and reduce metabolic turnover in liver microsomes, thereby increasing its therapeutic potential .
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit kinases involved in cancer progression or modulate pathways critical for cell survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5-Methyl-1,7-dihydro-2H-pyrido... | Pyrido-diazepine | Antimicrobial, Anticancer |
| Pyrido[2,3-d]pyrimidin-5-one | Pyrimidine | Anticancer |
| Indole derivatives | Indole | Varies (neuroactive) |
The unique structure of this compound contributes to its distinct biological properties compared to other similar compounds.
Case Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects on various cell lines (EUFA30 normal cells vs. HeLa cancer cells), the compound demonstrated selective toxicity towards cancer cells while sparing normal cells. The IC50 values ranged from approximately 93.7 µM to over 300 µM depending on the specific derivative tested .
Case Study 2: Pharmacokinetic Properties
Further investigations into pharmacokinetics revealed that the introduction of a methyl group significantly curbs metabolic degradation in human liver microsomes. This finding suggests that modifications at this position can enhance drug stability and efficacy in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
